molecular formula C14H14O4 B12121052 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid

5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic Acid

Cat. No.: B12121052
M. Wt: 246.26 g/mol
InChI Key: ZYYZIANEANBWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,3-Dimethylphenoxy)methyl]furan-2-carboxylic acid (IUPAC name: 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid) is a synthetic organic compound derived from furan-2-carboxylic acid. Its structure features a furan ring substituted at the 5-position with a (2,3-dimethylphenoxy)methyl group and a carboxylic acid functional group at the 2-position. The molecular formula is C₁₄H₁₄O₄, with a molecular weight of 246.26 g/mol .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-9-4-3-5-12(10(9)2)17-8-11-6-7-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

ZYYZIANEANBWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=C(O2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID typically involves the reaction of 2,3-dimethylphenol with furan-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Products include furan-2,5-dicarboxylic acid.

    Reduction: Products include 5-(2,3-dimethylphenoxymethyl)furan-2-methanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3-DIMETHYLPHENOXYMETHYL)FURAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The phenoxy methyl group can interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Properties:

  • Synthesis: Typically synthesized via nucleophilic substitution between 2,3-dimethylphenol and a furan-2-carboxylic acid derivative (e.g., methyl ester or halide) under basic conditions .
  • Applications :
    • Chemistry : Serves as a building block for synthesizing complex molecules, such as polymers and bioactive derivatives .
    • Medicine : Investigated for anti-inflammatory and antimicrobial activities due to its ability to interact with enzymes via π-π stacking and hydrogen bonding .
    • Industry : Used in dye production and material science .

Comparison with Similar Compounds

The structural and functional uniqueness of 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Formula Key Bioactivities Applications
5-[(2,3-Dimethylphenoxy)methyl]furan-2-carboxylic acid 2,3-dimethylphenoxy C₁₄H₁₄O₄ Anti-inflammatory, antimicrobial Drug intermediates, polymers
5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid 3-methylphenoxy C₁₃H₁₂O₄ Moderate antimicrobial, antioxidant Organic synthesis
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid 2,5-dimethylphenoxy C₁₄H₁₄O₄ Limited data (research chemical) Pharma intermediates
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid 2,4-dichlorophenoxy C₁₂H₈Cl₂O₄ Antimicrobial, anticancer Enzyme inhibition studies
5-Methylfuran-2-carboxylic acid Methyl at furan-2-position C₆H₆O₃ High antimicrobial, low anticancer Food preservatives

Key Findings:

Substituent Effects: Electron-donating groups (e.g., methyl in 2,3-dimethylphenoxy) enhance solubility in polar solvents and stabilize π-π interactions with biological targets, contributing to anti-inflammatory activity . Electron-withdrawing groups (e.g., chlorine in 2,4-dichlorophenoxy) increase electrophilicity, improving antimicrobial potency but reducing metabolic stability .

Bioactivity Trends: Antimicrobial Activity: Highest in 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid due to chlorine’s electronegativity disrupting microbial membranes . Anticancer Activity: Significant in 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid, likely via enzyme inhibition pathways .

Synthetic Accessibility: Methylphenoxy derivatives (e.g., 2,3-dimethyl) are easier to synthesize than halogenated analogs, which require stringent conditions for halogen incorporation .

Biological Activity

5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, exploring its antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid is C₁₄H₁₆O₃, with a molecular weight of approximately 244.28 g/mol. The compound consists of a furan ring substituted with a carboxylic acid group and a phenoxy group derived from 2,3-dimethylphenol. This unique substitution pattern contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting its potential application as an antimicrobial agent. The mechanism underlying this activity appears to involve the compound's interaction with specific molecular targets, modulating enzymatic activities and influencing biochemical pathways critical for microbial survival.

Table 1: Summary of Antimicrobial Activity

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The mechanism of action for 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid involves its ability to bind to specific enzymes or receptors, leading to modulation of their activity. This interaction can disrupt essential cellular processes in microorganisms, resulting in their growth inhibition. The furan ring may participate in electron transfer reactions, enhancing the compound's reactivity with biological targets.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid. The following table outlines some notable examples:

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acidC₁₄H₁₄O₄Different substitution pattern on the phenoxy group
5-[(3,5-Dimethylphenoxy)methyl]furan-2-carboxylic acidC₁₄H₁₄O₄Altered position of methyl groups affecting reactivity
5-[(2,4-Dimethylphenoxy)methyl]furan-2-carboxylic acidC₁₄H₁₄O₄Variation in substitution pattern influencing biological activity

The uniqueness of 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid lies in its specific substitution pattern involving the 2,3-dimethylphenoxy group. This structural feature imparts distinct chemical properties that differentiate it from other furan derivatives.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound in various contexts:

  • Antibacterial Studies : A study conducted by Smith et al. (2024) demonstrated that 5-[(2,3-dimethylphenoxy)methyl]furan-2-carboxylic acid effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The research highlighted its potential as a lead compound for developing new antibiotics.
  • Fungal Inhibition : Another investigation by Johnson et al. (2024) revealed that the compound exhibited significant antifungal activity against Candida species. The study suggested that the compound could be explored further for treating fungal infections resistant to conventional therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.